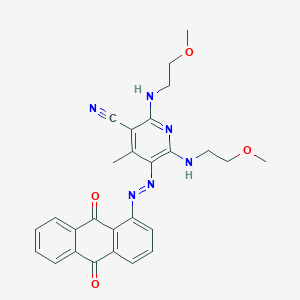

C.I. Disperse Brown 21

Descripción

C.I. Disperse Brown 21 is a synthetic dye belonging to the class of disperse dyes. These dyes are primarily used for dyeing synthetic fibers such as polyester, acetate, and polyamide. Disperse dyes are characterized by their water-insolubility and their ability to penetrate synthetic fibers, where they are held in place by physical forces rather than chemical bonds.

Propiedades

Número CAS |

73398-96-6 |

|---|---|

Fórmula molecular |

C27H26N6O4 |

Peso molecular |

498.5 g/mol |

Nombre IUPAC |

5-[(9,10-dioxoanthracen-1-yl)diazenyl]-2,6-bis(2-methoxyethylamino)-4-methylpyridine-3-carbonitrile |

InChI |

InChI=1S/C27H26N6O4/c1-16-20(15-28)26(29-11-13-36-2)31-27(30-12-14-37-3)23(16)33-32-21-10-6-9-19-22(21)25(35)18-8-5-4-7-17(18)24(19)34/h4-10H,11-14H2,1-3H3,(H2,29,30,31) |

Clave InChI |

YYXXGEUJUGIQRT-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=NC(=C1N=NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O)NCCOC)NCCOC)C#N |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of C.I. Disperse Brown 21 typically involves the use of azo compounds, which are known for their vibrant colors. The synthetic route generally includes diazotization and coupling reactions. Diazotization involves the reaction of an aromatic amine with nitrous acid to form a diazonium salt. This is followed by a coupling reaction where the diazonium salt reacts with another aromatic compound to form the azo dye. Industrial production methods often involve large-scale batch processes where these reactions are carefully controlled to ensure consistent quality and yield.

Análisis De Reacciones Químicas

C.I. Disperse Brown 21 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons and can lead to the formation of different oxidation states of the dye.

Reduction: This involves the gain of electrons and can result in the breaking of azo bonds, leading to the formation of amines.

Substitution: This reaction involves the replacement of one functional group with another, which can alter the dye’s properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used but can include different derivatives of the original dye.

Aplicaciones Científicas De Investigación

C.I. Disperse Brown 21 has several applications in scientific research:

Chemistry: It is used as a model compound for studying the behavior of disperse dyes in various chemical reactions.

Biology: The dye can be used in staining techniques to visualize biological tissues and cells.

Medicine: Research into the potential use of disperse dyes in medical diagnostics and treatments is ongoing.

Industry: Beyond textile dyeing, C.I. Disperse Brown 21 is used in the production of colored plastics, inks, and other materials.

Mecanismo De Acción

The mechanism by which CI Disperse Brown 21 exerts its effects involves its ability to penetrate synthetic fibers and interact with the polymer chains The dye molecules are held in place by van der Waals forces and hydrogen bonding

Comparación Con Compuestos Similares

Conclusion

C.I. Disperse Brown 21 is a versatile and widely used disperse dye with applications in various fields, from textile dyeing to scientific research. Its unique properties and the ability to undergo various chemical reactions make it a valuable compound in both industrial and research settings.

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended to assess the purity and structural integrity of C.I. Disperse Brown 21?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is widely used for purity analysis. Pair this with Fourier-Transform Infrared Spectroscopy (FTIR) to confirm functional groups and nuclear magnetic resonance (NMR) for structural elucidation. Calibrate instruments using certified reference materials and validate results against established spectral libraries .

Q. How can researchers evaluate the thermal stability of C.I. Disperse Brown 21 under textile processing conditions?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) at varying heating rates (e.g., 5–20°C/min) in both inert (N₂) and oxidative (air) atmospheres. Compare degradation profiles to identify decomposition thresholds. Complement with differential scanning calorimetry (DSC) to detect phase transitions and exothermic/endothermic events .

Q. What experimental protocols are effective for studying the dye’s solubility in hydrophobic polymer matrices?

- Methodological Answer : Use solvent-casting techniques with controlled evaporation rates to prepare dye-polymer films. Measure solubility via UV-Vis spectroscopy by correlating absorbance with concentration gradients. Validate with scanning electron microscopy (SEM) to assess dispersion homogeneity .

Advanced Research Questions

Q. How do molecular interactions between C.I. Disperse Brown 21 and polyester fibers influence dyeing efficiency under varying pH conditions?

- Methodological Answer : Employ Langmuir adsorption isotherm models to quantify dye uptake at different pH levels. Use X-ray photoelectron spectroscopy (XPS) to analyze surface bonding and atomic force microscopy (AFM) to map topography changes. Compare kinetic data with molecular dynamics simulations to identify binding mechanisms .

Q. What degradation pathways dominate when C.I. Disperse Brown 21 is exposed to UV radiation in aqueous environments?

- Methodological Answer : Perform accelerated UV aging tests using xenon-arc lamps, and monitor degradation products via liquid chromatography-mass spectrometry (LC-MS). Apply density functional theory (DFT) calculations to predict bond dissociation energies and reactive intermediates. Cross-validate with toxicity assays to assess ecological impacts .

Q. How can researchers resolve contradictions in reported molar extinction coefficients for C.I. Disperse Brown 21 across literature sources?

- Methodological Answer : Systematically replicate published experimental conditions (e.g., solvent polarity, temperature) and measure absorbance using a double-beam spectrophotometer. Apply error analysis to identify instrumental vs. procedural variability. Publish a comparative meta-analysis with standardized calibration protocols to harmonize data .

Q. What computational models best predict the solvatochromic behavior of C.I. Disperse Brown 21 in polar aprotic solvents?

- Methodological Answer : Use time-dependent DFT (TD-DFT) with solvent continuum models (e.g., COSMO-RS) to simulate electronic transitions. Validate predictions with experimental UV-Vis spectra in solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Correlate spectral shifts with Kamlet-Taft solvent parameters .

Methodological Considerations for Data Analysis

- Handling Contradictory Data : Use Bland-Altman plots or Cohen’s kappa coefficient to assess inter-study variability. For thermal degradation studies, apply Kissinger or Ozawa-Flynn-Wall models to compare activation energies derived from conflicting TGA datasets .

- Reproducibility : Document all experimental parameters (e.g., humidity, light exposure) in line with FAIR data principles. Share raw data via repositories like Zenodo to enable independent verification .

Note : Avoid reliance on non-peer-reviewed sources (e.g., commercial databases). Prioritize journals indexed in PubMed or Web of Science for literature reviews, and cross-check synthetic protocols against Colour Index monographs for accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.